Chemical structure analysis of 3,4-Dichlorophenethyl acetate
Chemical structure analysis of 3,4-Dichlorophenethyl acetate
An In-Depth Technical Guide to the Chemical Structure Analysis of 3,4-Dichlorophenethyl Acetate
For professionals in the fields of pharmaceutical development, agrochemical research, and materials science, the precise structural elucidation of novel compounds is a cornerstone of innovation and regulatory compliance. 3,4-Dichlorophenethyl acetate, a molecule featuring a dichlorinated aromatic ring and an ester functional group, presents a unique analytical challenge. Its potential utility in various applications is intrinsically linked to the precise arrangement of its constituent atoms. This guide offers a comprehensive, field-proven approach to the structural analysis of this compound, emphasizing the integration of multiple spectroscopic techniques to build a self-validating analytical workflow.
The definitive confirmation of the chemical structure of 3,4-Dichlorophenethyl acetate cannot be achieved through a single analytical technique. Instead, a multi-faceted strategy is required, where each method provides complementary pieces of the structural puzzle. This guide will focus on the "big three" of organic spectroscopy: Mass Spectrometry (MS), Nuclear Magnetic Resonance (NMR) Spectroscopy, and Infrared (IR) Spectroscopy. The synergy between these techniques provides a robust and trustworthy confirmation of the molecular formula, connectivity, and functional groups.
The overall analytical workflow is designed to be sequential and confirmatory. Initially, Mass Spectrometry is employed to determine the molecular weight and elemental composition. Subsequently, NMR spectroscopy reveals the carbon-hydrogen framework and the connectivity of the atoms. Finally, IR spectroscopy confirms the presence of key functional groups predicted by the other techniques.
Caption: Integrated workflow for structural elucidation.
Mass Spectrometry: Determining the Molecular Blueprint
Mass spectrometry is the initial and critical step in the analysis, providing the molecular weight and, with high-resolution instruments, the elemental formula. For a compound like 3,4-Dichlorophenethyl acetate, the presence of two chlorine atoms creates a highly characteristic isotopic pattern that serves as a primary diagnostic marker.
Causality in Experimental Choice: GC-MS with Electron Ionization (EI)
Gas Chromatography-Mass Spectrometry (GC-MS) with Electron Ionization (EI) is the preferred method for this analysis. The volatility of 3,4-Dichlorophenethyl acetate makes it amenable to gas chromatography, which provides excellent separation from any impurities or starting materials. EI is a "hard" ionization technique that not only provides the molecular ion but also induces predictable fragmentation, offering valuable clues about the molecule's structure.
Expected Mass Spectrum Data
The key features to look for in the mass spectrum are the molecular ion peak (M⁺) and the isotopic peaks (M+2, M+4). Due to the natural abundance of chlorine isotopes (³⁵Cl ≈ 75.8%, ³⁷Cl ≈ 24.2%), a molecule with two chlorine atoms will exhibit a characteristic cluster of peaks with a relative intensity ratio of approximately 9:6:1.
| Feature | Predicted m/z | Expected Relative Intensity | Information Provided |
| Molecular Ion [M]⁺ | 218 | ~100% (for the isotopic cluster) | Corresponds to C₁₀H₁₀³⁵Cl₂O₂ |
| Isotopic Peak [M+2]⁺ | 220 | ~65% of M⁺ | Presence of one ³⁷Cl and one ³⁵Cl |
| Isotopic Peak [M+4]⁺ | 222 | ~10% of M⁺ | Presence of two ³⁷Cl atoms |
| Key Fragment 1 | 175 | Variable | Loss of acetyl group (-CH₂C(O)CH₃) |
| Key Fragment 2 | 159 | Variable | Loss of acetate group (-O₂CCH₃) |
| Key Fragment 3 | 43 | High | Acetyl cation [CH₃CO]⁺ |
Predicted Fragmentation Pathway
The fragmentation of 3,4-Dichlorophenethyl acetate under EI conditions is expected to proceed through several key pathways, primarily involving the cleavage of the ester bond and the ethyl bridge.
Caption: Predicted EI fragmentation of 3,4-Dichlorophenethyl acetate.
Experimental Protocol: GC-MS Analysis
-
Sample Preparation: Dissolve approximately 1 mg of 3,4-Dichlorophenethyl acetate in 1 mL of a high-purity solvent such as ethyl acetate or dichloromethane.[1]
-
GC Conditions:
-
Injector: Split/splitless injector at 250°C.
-
Column: A non-polar capillary column (e.g., HP-5MS, 30 m x 0.25 mm, 0.25 µm film thickness).
-
Oven Program: Start at 100°C, hold for 1 minute, then ramp to 280°C at 15°C/min, and hold for 5 minutes.
-
Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.
-
-
MS Conditions:
-
Ion Source: Electron Ionization (EI) at 70 eV.
-
Mass Analyzer: Quadrupole or Time-of-Flight (TOF).
-
Scan Range: m/z 40-400.
-
Source Temperature: 230°C.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: Mapping the C-H Framework
NMR spectroscopy is arguably the most powerful tool for elucidating the precise connectivity of a small molecule. Both ¹H and ¹³C NMR are essential for a complete structural assignment.
¹H NMR Spectroscopy: Proton Environments and Connectivity
The ¹H NMR spectrum will reveal the number of different types of protons, their relative numbers (integration), and their neighboring protons (splitting pattern). The chemical shifts are influenced by the electron-withdrawing effects of the chlorine atoms and the ester group.
| Predicted Signal | Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale |
| a | ~2.0 | Singlet (s) | 3H | -C(O)CH₃ | Protons on a methyl group adjacent to a carbonyl. No adjacent protons to couple with. |
| b | ~2.9 | Triplet (t) | 2H | Ar-CH₂- | Methylene protons adjacent to the aromatic ring and another methylene group. |
| c | ~4.2 | Triplet (t) | 2H | -CH₂-O- | Methylene protons adjacent to the ester oxygen, deshielded. |
| d | ~7.1-7.4 | Multiplet (m) | 3H | Aromatic protons (H-2, H-5, H-6) | Complex splitting due to coupling between non-equivalent aromatic protons. |
¹³C NMR Spectroscopy: The Carbon Skeleton
The ¹³C NMR spectrum indicates the number of unique carbon environments in the molecule.
| Predicted Signal | Chemical Shift (δ, ppm) | Assignment | Rationale |
| 1 | ~21 | -C(O)CH₃ | Aliphatic methyl carbon. |
| 2 | ~35 | Ar-CH₂- | Aliphatic methylene carbon attached to the aromatic ring. |
| 3 | ~64 | -CH₂-O- | Aliphatic methylene carbon attached to the ester oxygen. |
| 4 | ~128-133 | Aromatic CHs | Aromatic carbons with attached protons. |
| 5 | ~130, ~132 | Aromatic C-Cl | Aromatic carbons directly bonded to chlorine atoms, deshielded. |
| 6 | ~138 | Quaternary Ar-C | Aromatic carbon to which the ethyl group is attached. |
| 7 | ~171 | C=O | Carbonyl carbon of the ester group, highly deshielded. |
Experimental Protocol: NMR Analysis
-
Sample Preparation: Dissolve 5-10 mg of the sample in approximately 0.7 mL of a deuterated solvent (e.g., CDCl₃). Add a small amount of tetramethylsilane (TMS) as an internal standard (δ 0.0 ppm).[2]
-
Data Acquisition:
-
Spectrometer: A 400 MHz or higher field NMR spectrometer.
-
¹H NMR: Acquire at least 16 scans.
-
¹³C NMR: Acquire a proton-decoupled spectrum with a sufficient number of scans (e.g., 1024 or more) to achieve a good signal-to-noise ratio.
-
-
Data Processing: Process the raw data (Free Induction Decay) using appropriate software (e.g., MestReNova, TopSpin). Apply Fourier transformation, phase correction, and baseline correction. Integrate the ¹H NMR signals and pick the peaks for both spectra.
Infrared (IR) Spectroscopy: Functional Group Confirmation
IR spectroscopy is a rapid and effective method for confirming the presence of key functional groups by identifying their characteristic vibrational frequencies.
Expected IR Absorption Bands
The IR spectrum of 3,4-Dichlorophenethyl acetate is expected to show strong absorptions corresponding to the carbonyl group of the ester, the C-O bonds, and vibrations associated with the aromatic ring.
| Wavenumber (cm⁻¹) | Intensity | Vibration Type | Functional Group |
| ~3050-3100 | Medium | C-H stretch | Aromatic Ring |
| ~2850-2960 | Medium | C-H stretch | Aliphatic (CH₂) |
| ~1740 | Strong | C=O stretch | Ester Carbonyl |
| ~1475, ~1560, ~1600 | Medium-Weak | C=C stretch | Aromatic Ring |
| ~1230 | Strong | C-O stretch (asymmetric) | Ester |
| ~1015 | Medium | C-O stretch (symmetric) | Ester |
| ~800-890 | Strong | C-H out-of-plane bend | 1,2,4-trisubstituted Aromatic |
| ~600-800 | Medium | C-Cl stretch | Aryl Halide |
The most diagnostic peaks are highlighted in bold.
Experimental Protocol: FT-IR Analysis
-
Sample Preparation (Thin Film Method):
-
If the sample is a liquid or a low-melting solid, place a small drop between two salt plates (e.g., NaCl or KBr).
-
Gently press the plates together to create a thin liquid film.
-
-
Data Acquisition:
-
Place the salt plates in the spectrometer's sample holder.
-
Acquire a background spectrum of the clean salt plates.
-
Acquire the sample spectrum over the range of 4000-400 cm⁻¹.
-
The instrument software will automatically ratio the sample spectrum against the background to produce the final absorbance or transmittance spectrum.
-
Conclusion: A Triad of Trustworthy Data
The structural analysis of 3,4-Dichlorophenethyl acetate is a clear demonstration of the power of an integrated analytical approach. Mass spectrometry provides the molecular formula and key fragmentation data, pointing to the overall composition. NMR spectroscopy then meticulously maps the atomic connectivity, distinguishing between isomers and confirming the carbon-hydrogen framework. Finally, IR spectroscopy offers a rapid and definitive confirmation of the critical ester functional group. By following these self-validating protocols, researchers and drug development professionals can be confident in the identity and purity of their materials, ensuring the integrity and reproducibility of their scientific work.
References
-
PubChem. (n.d.). 3,4-Dichlorophenylacetic acid. National Center for Biotechnology Information. Retrieved from [Link][3]
-
NIST. (n.d.). 3,4-Dichlorophenylacetic acid. NIST Chemistry WebBook. Retrieved from [Link][4]
-
Doc Brown's Chemistry. (2023). Infrared spectrum of ethyl ethanoate. Retrieved from [Link][5]
-
Doc Brown's Chemistry. (2023). H-1 NMR spectrum of ethyl ethanoate. Retrieved from [Link][2]
-
European Commission. (2014). Analysis of pesticide residues in fruit and vegetables with ethyl acetate extraction using gas and liquid chromatography with tandem mass spectrometric detection. Retrieved from [Link][1]
-
ACS Publications. (2024). Aromatic Structures Govern the Formation of Chlorinated Byproducts in Dichlorine Radical Reactions. Environmental Science & Technology. Retrieved from [Link][6]
-
Restek. (n.d.). A Guide to Preparing and Analyzing Chlorinated Pesticides. Retrieved from [Link][7]
Sources
- 1. eurl-pesticides.eu [eurl-pesticides.eu]
- 2. ethyl ethanoate low high resolution H-1 proton nmr spectrum of ethyl acetate analysis interpretation of chemical shifts ppm spin spin line splitting doc brown's advanced organic chemistry revision notes [docbrown.info]
- 3. 3,4-Dichlorophenylacetic acid | C8H6Cl2O2 | CID 79874 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. 3,4-Dichlorophenylacetic acid [webbook.nist.gov]
- 5. infrared spectrum of ethyl ethanoate prominent wavenumbers cm-1 detecting functional groups present finger print for identification of ethyl acetate image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]
- 6. pubs.acs.org [pubs.acs.org]
- 7. gcms.cz [gcms.cz]

